8-Methylquinoline-2-carboxylic acid
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Overview
Description
8-Methylquinoline-2-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal and industrial chemistry. The structure of this compound consists of a quinoline ring with a methyl group at the 8th position and a carboxylic acid group at the 2nd position. This compound is of significant interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Scientific Research Applications
8-Methylquinoline-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential antimicrobial and anticancer properties. It acts as a ligand in coordination chemistry, forming complexes with metal ions that exhibit biological activity.
Medicine: Research is ongoing to explore its use as an intermediate in the synthesis of drugs targeting various diseases, including malaria and tuberculosis.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Future Directions
Quinoline compounds, including 8-Methylquinoline-2-carboxylic acid, have become essential due to their versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry, with plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . Therefore, future research could focus on further exploring the biological and pharmaceutical potential of this compound and its derivatives .
Mechanism of Action
Target of Action
Quinoline derivatives, which include 8-methylquinoline-2-carboxylic acid, are known to have a wide range of biological activities . They are often used in drug discovery due to their versatile applications in medicinal chemistry .
Mode of Action
Quinoline derivatives are known to interact with their targets in various ways, leading to different biological effects . More research is needed to elucidate the specific interactions of this compound with its targets.
Biochemical Pathways
Quinoline derivatives are known to affect various biochemical pathways, leading to their diverse biological and pharmaceutical activities
Result of Action
Quinoline derivatives are known to have various biological effects, including antimicrobial, anticancer, and antifungal activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylquinoline-2-carboxylic acid can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzaldehyde and a ketone as starting materials. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid under reflux conditions. Another method involves the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to enhance yield and efficiency. The use of environmentally benign catalysts, such as montmorillonite K-10, has been explored to make the process more sustainable. Additionally, microwave-assisted synthesis and solvent-free conditions are being investigated to reduce the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions: 8-Methylquinoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,8-dicarboxylic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of the carboxylic acid group can yield 8-methylquinoline-2-methanol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products:
Oxidation: Quinoline-2,8-dicarboxylic acid.
Reduction: 8-Methylquinoline-2-methanol.
Substitution: Halogenated quinoline derivatives
Comparison with Similar Compounds
Quinoline-2-carboxylic acid: Lacks the methyl group at the 8th position, resulting in different biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Contains a hydroxyl group at the 8th position, which enhances its metal-chelating properties.
2-Methylquinoline-8-carboxylic acid: The positions of the methyl and carboxylic acid groups are reversed, leading to variations in reactivity and applications.
Uniqueness: 8-Methylquinoline-2-carboxylic acid is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
8-methylquinoline-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-7-3-2-4-8-5-6-9(11(13)14)12-10(7)8/h2-6H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWDRVVQHUVVER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC(=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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